![molecular formula C15H15N3O2 B14510510 1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene CAS No. 62846-07-5](/img/structure/B14510510.png)
1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene is a complex organic compound characterized by the presence of both cyanocarbonyl and isocyanate functional groups
Méthodes De Préparation
The synthesis of 1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(4-isocyanatocyclohexyl)aniline with cyanocarbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of advanced catalytic systems to enhance yield and purity.
Analyse Des Réactions Chimiques
1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles, forming urea derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and amines for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and advanced materials due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, which is the basis for its potential biological activities. The cyanocarbonyl group can also participate in various biochemical pathways, further contributing to its effects.
Comparaison Avec Des Composés Similaires
1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene can be compared with other similar compounds such as:
4-(4-Isocyanatocyclohexyl)aniline: Lacks the cyanocarbonyl group, making it less reactive in certain chemical reactions.
1-(Cyanocarbonyl)amino-benzene: Does not have the cyclohexyl group, which affects its steric and electronic properties.
4-Isocyanatobenzene: Simpler structure with only the isocyanate group, limiting its range of applications. The presence of both cyanocarbonyl and isocyanate groups in this compound makes it unique and versatile for various applications.
Propriétés
Numéro CAS |
62846-07-5 |
|---|---|
Formule moléculaire |
C15H15N3O2 |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
1-cyano-N-[4-(4-isocyanatocyclohexyl)phenyl]formamide |
InChI |
InChI=1S/C15H15N3O2/c16-9-15(20)18-14-7-3-12(4-8-14)11-1-5-13(6-2-11)17-10-19/h3-4,7-8,11,13H,1-2,5-6H2,(H,18,20) |
Clé InChI |
HBSGMEYWISKGIF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C2=CC=C(C=C2)NC(=O)C#N)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Cyanoethyl)sulfanyl]decanamide](/img/structure/B14510442.png)

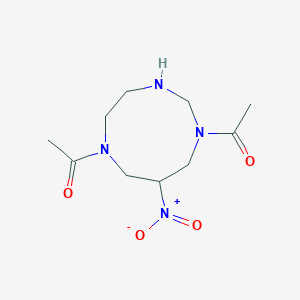
![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)
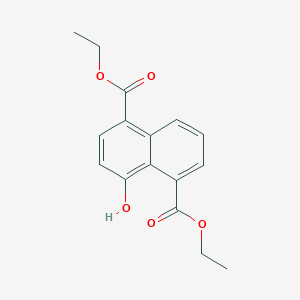

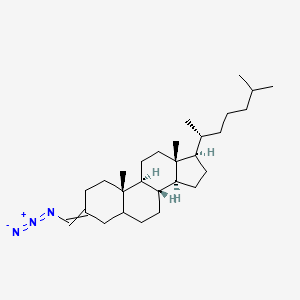
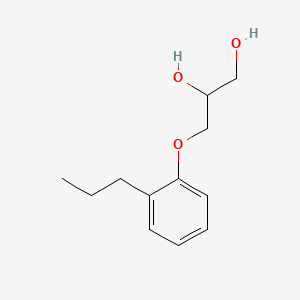
![2-Methyl-N-[(phenylsulfanyl)methyl]aniline](/img/structure/B14510500.png)

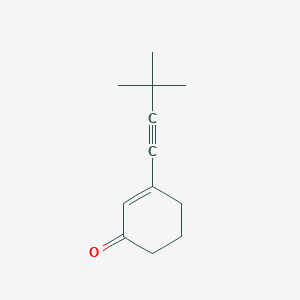
![2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide](/img/structure/B14510504.png)
